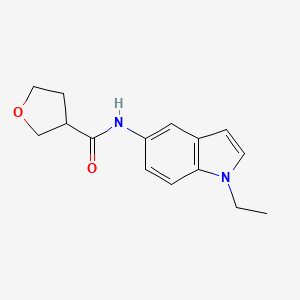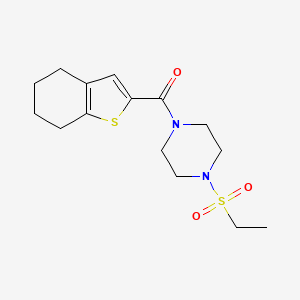![molecular formula C20H22N4O4 B7543067 4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide, also known as MPD, is a synthetic compound that has been widely used in scientific research. MPD belongs to the class of morpholine-based compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and oxidative stress. This compound has also been shown to modulate the activity of ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis. In neurons, this compound has been found to reduce the damage caused by oxidative stress and improve neuronal survival. This compound has also been shown to modulate the activity of ion channels in neurons, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has several advantages for lab experiments, including its high purity and high yield synthesis, its ability to inhibit cancer cell growth and modulate ion channel activity in neurons, and its potential as a tool in drug discovery research. However, there are also limitations to the use of this compound in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide in scientific research. One potential direction is the development of this compound derivatives with improved solubility and reduced toxicity. Another direction is the use of this compound as a tool in drug discovery research, particularly for the development of new anticancer and neuroprotective drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its synthesis method has been optimized to yield high purity and high yield. This compound has been found to exhibit anticancer and neuroprotective activity, and has potential as a tool in drug discovery research. While there are limitations to its use in lab experiments, there are several future directions for the use of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide involves several steps, including the reaction of 2,5-dimethylphenyl isocyanate with morpholine, followed by the reaction of the resulting intermediate with 2,4-dicarboxylic acid anhydride. The final product is obtained after purification using column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress. This compound has also been used as a tool in drug discovery research, as it can be used to screen potential drug candidates.
Propriétés
IUPAC Name |
4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13-7-8-14(19(26)22-15-5-3-2-4-6-15)11-16(13)23-20(27)24-9-10-28-17(12-24)18(21)25/h2-8,11,17H,9-10,12H2,1H3,(H2,21,25)(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMDJKICHXSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)



![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)